molecular formula C8H16NO+ B12523677 4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium CAS No. 676324-92-8

4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium

Cat. No.: B12523677
CAS No.: 676324-92-8
M. Wt: 142.22 g/mol
InChI Key: DDDFYMJHVILDBE-UHFFFAOYSA-N
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Description

4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium is a chemical compound with the molecular formula C8H16NO It is a derivative of tetrahydropyridine, a heterocyclic compound containing a nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium typically involves the alkylation of 2,3,4,5-tetrahydropyridine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the compound can lead to the formation of 4-ethoxy-1-methyl-2,3,4,5-tetrahydropyridine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 4-ethoxy-1-methyl-2,3,4,5-tetrahydropyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

4-Ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium can be compared to other tetrahydropyridine derivatives, such as:

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    2,3,4,5-Tetrahydropyridine: A simpler derivative with fewer functional groups.

    1,2,3,4-Tetrahydropyridine: Another isomer with different chemical properties.

Properties

CAS No.

676324-92-8

Molecular Formula

C8H16NO+

Molecular Weight

142.22 g/mol

IUPAC Name

4-ethoxy-1-methyl-2,3,4,5-tetrahydropyridin-1-ium

InChI

InChI=1S/C8H16NO/c1-3-10-8-4-6-9(2)7-5-8/h6,8H,3-5,7H2,1-2H3/q+1

InChI Key

DDDFYMJHVILDBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC[N+](=CC1)C

Origin of Product

United States

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